molecular formula C10H13ClN2O3 B2510269 Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride CAS No. 1706446-76-5

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride

Cat. No.: B2510269
CAS No.: 1706446-76-5
M. Wt: 244.68
InChI Key: RWUHSFJUFAKOIE-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride is a chemical compound with a complex structure that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a ketoester, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups such as hydroxyl, amino, and thiol groups .

Scientific Research Applications

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex naphthyridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c1-15-10(14)6-4-9(13)12-8-2-3-11-5-7(6)8;/h4,11H,2-3,5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUHSFJUFAKOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=C1CNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706446-76-5
Record name methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride
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